molecular formula C9H12Cl2O B6611210 3,3-bis(chloromethyl)spiro[3.3]heptan-1-one CAS No. 2763759-33-5

3,3-bis(chloromethyl)spiro[3.3]heptan-1-one

Cat. No.: B6611210
CAS No.: 2763759-33-5
M. Wt: 207.09 g/mol
InChI Key: GZLMBEQIQFKGER-UHFFFAOYSA-N
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Description

3,3-bis(chloromethyl)spiro[3.3]heptan-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a saturated benzene bioisostere . The presence of two chloromethyl groups attached to the spirocyclic framework makes it an interesting molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3,3-bis(chloromethyl)spiro[3.3]heptan-1-one typically involves the chloromethylation of spiro[3.3]heptan-1-one. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield .

Chemical Reactions Analysis

3,3-bis(chloromethyl)spiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

3,3-bis(chloromethyl)spiro[3.3]heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-bis(chloromethyl)spiro[3.3]heptan-1-one involves its interaction with various molecular targets. The spirocyclic structure allows it to mimic the properties of benzene rings, making it a useful bioisostere in drug design. The chloromethyl groups can participate in covalent bonding with biological molecules, potentially leading to the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

3,3-bis(chloromethyl)spiro[3.3]heptan-1-one can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its combination of the spirocyclic core and the reactive chloromethyl groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

3,3-bis(chloromethyl)spiro[3.3]heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2O/c10-5-8(6-11)4-7(12)9(8)2-1-3-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMBEQIQFKGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)CC2(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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